molecular formula C24H32O2P2 B8207025 (2R,2'R,3R,3'R)-DI-Me-BABIBOP

(2R,2'R,3R,3'R)-DI-Me-BABIBOP

Cat. No.: B8207025
M. Wt: 414.5 g/mol
InChI Key: GDRJABGDYUOXJB-OBIRYBJYSA-N
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Description

(2R,2'R,3R,3'R)-DI-Me-BABIBOP is a P-chiral biphosphine ligand characterized by its stereospecific R-configurations at the 2,2',3,3' positions and methyl substituents. This ligand is pivotal in asymmetric catalysis, enabling enantioselective transformations such as hydrogenations, propargylations, and hydroformylations. Its high enantiomeric excess (>99% ee) ensures precise control over stereochemical outcomes in metal-catalyzed reactions .

Properties

IUPAC Name

(2R)-3-tert-butyl-4-[(2R)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3/t15-,16-,27?,28?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRJABGDYUOXJB-OBIRYBJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)O[C@H](P4C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2'R,3R,3'R)-DI-Me-BABIBOP typically involves multiple steps, including the formation of the benzoxaphosphole rings and the introduction of the tert-butyl and methyl substituents. The synthetic route may involve the following steps:

    Formation of Benzoxaphosphole Rings: The benzoxaphosphole rings can be synthesized through a cyclization reaction involving a suitable precursor, such as a phosphine oxide and an ortho-substituted phenol.

    Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkylating agents, such as tert-butyl bromide and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: Using catalysts to enhance the reaction rate and selectivity.

    Solvents: Selecting suitable solvents to dissolve the reactants and facilitate the reaction.

    Temperature and Pressure: Controlling the temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,2'R,3R,3'R)-DI-Me-BABIBOP can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the benzoxaphosphole rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

(2R,2'R,3R,3'R)-DI-Me-BABIBOP has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2R,2'R,3R,3'R)-DI-Me-BABIBOP exerts its effects can involve interactions with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved can vary depending on the application and the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

  • (2S,2'S,3S,3'S)-DI-Me-BABIBOP (CAS 2207601-10-1):
    The enantiomeric counterpart with S-configurations exhibits inverted stereochemical induction. This ligand is reported at 97% purity but lacks detailed catalytic performance data. Its applications likely diverge from the R,R,R,R variant due to mirror-image stereoelectronic effects .

Substituent-Modified Analogs

A. (2R,2'R,3R,3'R)-DI-iPr-BABIBOP (CAS 2214207-75-5):
  • Substituents : Isopropyl groups replace methyl, increasing steric bulk.
  • Molecular Weight : 470.56 g/mol.
  • Storage : Requires 2–8°C under nitrogen, indicating higher sensitivity to oxidation/degradation compared to DI-Me-BABIBOP .
  • Safety : Hazard codes H302, H315, H319, H335 (oral toxicity, skin/eye irritation, respiratory irritation) .
B. (2R,2'R,3R,3'R)-BIBOP (CAS 1610785-35-7):
  • Purity : 97% (>99% ee).
  • Applications: Comparable to DI-Me-BABIBOP but optimized for reactions requiring pronounced steric control .
C. (2R,2'R,3R,3'R)-MeO-BIBOP (CAS 1228758-57-3):
  • Substituents : Methoxy groups introduce electron-donating effects, altering metal-ligand electronic interactions.
  • Molecular Formula : C₂₄H₃₂O₄P₂ (MW 446.46 g/mol).
  • Storage : Stable at room temperature under inert gas, unlike DI-iPr-BABIBOP.
  • Applications : Effective in asymmetric hydrogenations and hydroformylations, leveraging electronic modulation for diverse substrates .

Comparative Data Table

Compound CAS Number Substituents Molecular Weight (g/mol) Purity (% ee) Storage Conditions Key Applications
DI-Me-BABIBOP (R,R,R,R) Not explicitly stated Methyl ~400 (estimated) >99% Likely inert, dry Asymmetric catalysis
DI-iPr-BABIBOP (R,R,R,R) 2214207-75-5 Isopropyl 470.56 >99% 2–8°C, N₂, dark Sterically demanding reactions
BIBOP (tert-butyl) 1610785-35-7 tert-Butyl ~470 (estimated) 97% (>99% ee) Not specified High-steric control reactions
MeO-BIBOP (R,R,R,R) 1228758-57-3 Methoxy 446.46 97% (>99% ee) Room temp, inert gas Broad asymmetric catalysis

Key Findings

Steric Effects :

  • Methyl (DI-Me-BABIBOP) and methoxy (MeO-BIBOP) groups offer moderate steric profiles, suitable for versatile substrates.
  • Bulkier tert-butyl (BIBOP) and isopropyl (DI-iPr-BABIBOP) substituents enhance enantioselectivity in reactions involving sterically congested intermediates .

Methyl groups provide neutral electronic effects, prioritizing steric over electronic tuning .

Stability and Handling :

  • DI-iPr-BABIBOP’s low-temperature storage requirements suggest higher reactivity or sensitivity compared to room-temperature-stable MeO-BIBOP .

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